1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
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Description
This compound is a type of organic molecule that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . The benzene ring is substituted with a butoxy group and a methoxyphenoxy group, both of which are types of ether functional groups . The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the benzene ring and the ether groups . The benzene ring is a planar, cyclic structure that is stabilized by resonance, while the ether groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
Benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring . The presence of the ether groups could potentially influence the reactivity of the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability and rigidity, while the ether groups could influence its polarity and solubility .Future Directions
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-8-12-17(16(15)2)21-13-6-7-14-22-19-11-5-4-10-18(19)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTKOASWMGOTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCOC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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